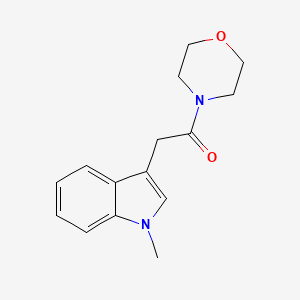

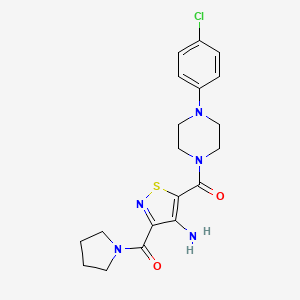

1-モルホリノエタノン-2-(1-メチル-1H-インドール-3-イル)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone” is a derivative of indole, which is a heterocyclic compound. The indole structure is a common component in many natural and synthetic compounds, including pharmaceuticals and dyes .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For “2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone”, we can predict that it would have properties common to other indole derivatives, such as a high melting point and potential biological activity .科学的研究の応用

- 研究者らは、この化合物のさまざまな誘導体を合成し、その抗ウイルス活性を評価してきました。例えば、次のとおりです。

- 新規のN-(置換フェニル)-2-(3-(ヒドロキシイミノ)メチル)-1H-インドール-1-イル)アセトアミド誘導体が合成され、抗酸化活性について評価されました。これらの化合物は、フリーラジカルを捕捉することに期待が寄せられています .

- 4-[(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)アミノ]N(4,6-ジメチル-2-ピリミジニル)-ベンゼン誘導体は、HIV-1およびHIV-2株に対する抗HIV活性についてスクリーニングされました。これらの化合物は、ウイルスの複製を阻害する効果を示しました .

抗ウイルス活性

抗酸化特性

抗HIV活性

要約すると、1-モルホリノエタノン-2-(1-メチル-1H-インドール-3-イル)は、幅広い生物学的活性を持つため、医薬品開発および治療応用におけるさらなる調査の対象となる興味深い化合物です . 特定の用途の詳細については、お気軽にお問い合わせください! 😊

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s function, leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can range from those involved in viral replication for antiviral activity, to inflammatory pathways for anti-inflammatory activity, and even pathways involved in cell growth and proliferation for anticancer activity .

Pharmacokinetics

Metabolism and excretion can also be influenced by various factors, including enzymatic activity and renal function .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse, ranging from inhibition of viral replication for antiviral activity, reduction of inflammation for anti-inflammatory activity, to inhibition of cell growth and proliferation for anticancer activity .

Safety and Hazards

特性

IUPAC Name |

2-(1-methylindol-3-yl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-16-11-12(13-4-2-3-5-14(13)16)10-15(18)17-6-8-19-9-7-17/h2-5,11H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCHRWRBTZFZIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2384456.png)

![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)

![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)

![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)

![2-[(3S,4R)-4-(2-Hydroxyethyl)pyrrolidin-3-yl]ethanol;hydrochloride](/img/structure/B2384471.png)